2-(Styrylthio)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 2-(Styrylthio)acetic acid often involves catalytic enantioselective functionalization processes. For example, isothiourea-catalyzed enantioselective functionalization of 2-pyrrolyl acetic acid with trichloromethyl enones has been reported, leading to a range of stereodefined diesters and diamides (Zhang, Taylor, Slawin, & Smith, 2018). Similarly, synthesis approaches involving lithiated propargylamines and sequential treatments have been used to synthesize related compounds (Tarasova, Nedolya, Albanov, & Trofimov, 2019).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(Styrylthio)acetic acid has been elucidated through techniques such as single-crystal X-ray diffraction. For instance, (benzylthio)acetic acid was synthesized and its crystal structure was determined, highlighting various intermolecular interactions stabilizing its structure (Sienkiewicz-Gromiuk, Tarasiuk, & Mazur, 2016).

Chemical Reactions and Properties

Chemical reactions involving (phenylthio)acetic acid derivatives have been explored, demonstrating the potential for creating a variety of functionalized compounds. Isothiourea-mediated one-pot synthesis processes have enabled the formation of functionalized pyridines from (phenylthio)acetic acid and α,β-unsaturated ketimines, showcasing the versatility of these reactions (Stark, Morrill, Yeh, Slawin, O'Riordan, & Smith, 2013).

Physical Properties Analysis

The physical properties of related compounds, such as (benzylthio)acetic acid, have been characterized using analytical methods like ATR-FTIR, 1H, and 13C NMR, and TG/DSC. These studies provide insights into the behavior and stability of these molecules under various conditions (Sienkiewicz-Gromiuk, Tarasiuk, & Mazur, 2016).

Chemical Properties Analysis

Investigations into the chemical properties of (phenylthio)acetic acid derivatives reveal their potential for further derivatization and functionalization. The synthesis of di-, tri-, and tetrasubstituted pyridines from these compounds through catalyzed Michael addition-lactamization processes demonstrates the chemical versatility and potential applications of these molecules (Stark, O'Riordan, & Smith, 2014).

Applications De Recherche Scientifique

Catalytic Enantioselective Functionalization

Isothiourea catalysis has been employed in the enantioselective functionalization of 2-pyrrolyl acetic acid, leading to the synthesis of stereodefined diesters and diamides. This process facilitates the subsequent creation of dihydroindolizinones, showcasing the potential of related compounds in synthesizing complex molecular structures with high stereofidelity (Zhang et al., 2018).

Luminescent Heterocyclic Compounds

Research on substituted [(5-methyl-2-pyridine-2'-yl-1,3-thiazole-4-yl)oxy]acetic acid and its methyl ester (2,2'-pyridylthiazoles) has uncovered their high luminescence. These compounds exhibit fluorescence quantum yields close to unity and large Stokes shifts, making them candidates for metal sensing and laser dyes applications (Grummt et al., 2007).

One-Pot Synthesis of Pyrrole Derivatives

A one-pot reaction process involving lithiated propargylamines, isothiocyanates, and alkyl 2-bromoacetates has been developed for synthesizing 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters. This method demonstrates the utility of such compounds in efficiently generating pyrrole derivatives, highlighting their synthetic versatility (Tarasova et al., 2019).

Synthesis of Functionalized Pyridines

(Phenylthio)acetic acid has been utilized in the synthesis of 2,4,6-trisubstituted pyridines through a process that includes Michael addition/lactamization, thiophenol elimination, and N- to O-sulfonyl migration. This showcases the application of related compounds in creating structurally diverse pyridines, which are significant in various chemical synthesis applications (Stark et al., 2013).

Hydrodeoxygenation of Carboxylic Acids

Studies on the steam reforming of carboxylic acids, like acetic acid, for hydrogen generation have shown the potential of these acids in renewable energy applications. Such research contributes to understanding the reaction behaviors of bio-oil in the reforming process, highlighting the role of acetic acid and its derivatives in advancing sustainable energy solutions (Zhang et al., 2018).

Safety And Hazards

The safety data sheet for 2-(Styrylthio)acetic acid suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It’s recommended to use personal protective equipment and ensure adequate ventilation . Another source indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

Propriétés

IUPAC Name |

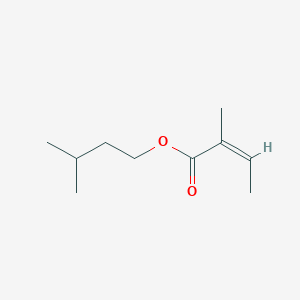

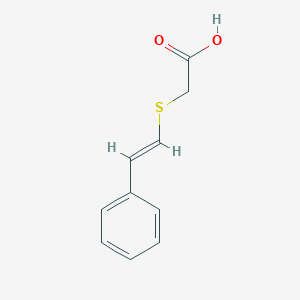

2-[(E)-2-phenylethenyl]sulfanylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2S/c11-10(12)8-13-7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,11,12)/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUEVBKDVPSQVLM-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CSCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90901597 |

Source

|

| Record name | NoName_729 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90901597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Styrylthio)acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.